Chemical structure and properties of N-tert-Butyl-2-methylene-succinamic acid
Chemical structure and properties of N-tert-Butyl-2-methylene-succinamic acid
(N-tert-Butylitaconamic Acid)
Abstract
This technical guide provides a comprehensive analysis of N-tert-Butyl-2-methylene-succinamic acid , commonly referred to in polymer science as N-tert-butylitaconamic acid (TBIA) . A derivative of the bio-based building block itaconic acid, this molecule represents a distinct class of polymerizable surfactants and functional monomers. It combines a polymerizable vinyl group, a pH-sensitive carboxylic acid, and a hydrophobic tert-butyl moiety. This guide covers its chemical identity, synthesis protocols, spectroscopic characterization, and applications in stimuli-responsive materials and drug delivery systems.
Chemical Identity & Structural Analysis[1][2][3][4][5]
N-tert-Butyl-2-methylene-succinamic acid is an amphiphilic monomer synthesized via the ring-opening of itaconic anhydride with tert-butylamine. Its structure is characterized by a terminal vinyl group (Michael acceptor), a free carboxylic acid, and a bulky amide functionality.
1.1 Nomenclature and Classification
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Common Name: N-tert-Butylitaconamic acid (TBIA)
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IUPAC Name: 2-Methylene-4-oxo-4-(tert-butylamino)butanoic acid (beta-isomer) OR 3-(tert-butylcarbamoyl)-3-butenoic acid (alpha-isomer).
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Molecular Formula: C
H NO -
Molecular Weight: 185.22 g/mol
-
Core Scaffold: Itaconic Acid (2-methylene-succinic acid)
1.2 Structural Isomerism (Regioselectivity)
The synthesis of succinamic acid derivatives from itaconic anhydride yields two potential regioisomers depending on which carbonyl carbon the amine attacks.
- -Isomer (Major): Attack at the less hindered, non-conjugated carbonyl (C4). This results in the amide functionality being separated from the vinyl group by a methylene spacer. This is the thermodynamically and kinetically favored product in standard conditions.
- -Isomer (Minor): Attack at the conjugated carbonyl (C1). This places the amide directly adjacent to the vinyl group.
Note: In most radical polymerization contexts, the mixture is often used, or the
Synthesis Protocol
The following protocol outlines the synthesis of N-tert-butylitaconamic acid via the nucleophilic ring-opening of itaconic anhydride. This method is favored for its high atom economy and lack of complex byproducts.
2.1 Materials
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Itaconic Anhydride (IA): Freshly sublimed or recrystallized (purity >98%).
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tert-Butylamine: Anhydrous.
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Solvent: Acetone or Dichloromethane (DCM).
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Purification: Diethyl ether or Hexane (for precipitation).
2.2 Experimental Procedure
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Preparation: Dissolve Itaconic Anhydride (1.0 eq) in anhydrous acetone (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Addition: Cool the solution to 0–5°C in an ice bath. Add tert-Butylamine (1.05 eq) dropwise over 30 minutes. The reaction is exothermic; temperature control is critical to minimize isomerization to citraconic derivatives.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (the product) typically forms as the reaction progresses.
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Isolation: Filter the white solid. If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume and add cold diethyl ether to induce precipitation.
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Purification: Recrystallize the crude solid from an ethanol/water mixture or wash extensively with diethyl ether to remove unreacted amine and anhydride.
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Drying: Dry under vacuum at 40°C for 12 hours.
2.3 Reaction Scheme Visualization
Figure 1: Synthetic pathway for the production of N-tert-butylitaconamic acid via ring-opening aminolysis.
Physicochemical & Spectroscopic Properties[1][4][5][6]
Accurate characterization is essential to distinguish the product from the starting anhydride and potential isomers.
3.1 Physical Properties Table
| Property | Value / Description |
| Appearance | White crystalline powder |
| Solubility | Soluble in Methanol, DMSO, DMF, Acetone; Sparingly soluble in Water; Insoluble in Hexane |
| Melting Point | Typically 90–110°C (Dependent on purity/isomer ratio) |
| pKa | ~4.5 (Carboxylic acid group) |
| H-Bonding | Strong donor (Amide NH, Acid OH) and acceptor (C=O) |
3.2 Spectroscopic Characterization (Diagnostic Signals)
H NMR (DMSO-d- 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 7.8 ppm (s, 1H): Amide proton (-CONH -).
-
6.1 ppm (s, 1H): Vinyl proton (Geminal, =CH
H ). -
5.6 ppm (s, 1H): Vinyl proton (Geminal, =CH
H ). -
3.1 ppm (s, 2H): Methylene bridge (-CH
-CONH-). Note: Shift confirms -isomer structure. -
1.3 ppm (s, 9H): tert-Butyl group (-C(CH
) ).
FTIR (ATR):
-
3300–2500 cm
: Broad OH stretch (Carboxylic acid dimer). -
3280 cm
: NH stretch (Amide). -
1700 cm
: C=O stretch (Carboxylic acid). -
1650 cm
: C=O stretch (Amide I band). -
1610 cm
: C=C stretch (Vinylidene).
Reactivity & Polymerization[6]
TBIA acts as a functional monomer in free radical polymerization. Its reactivity ratios differ from itaconic acid due to the steric bulk of the tert-butyl group and the electron-donating nature of the amide.
4.1 Polymerization Mechanism
TBIA undergoes free radical polymerization (FRP) initiated by thermal initiators (e.g., AIBN, BPO) or photoinitiators.
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Homopolymerization: Difficult due to steric hindrance and degradative chain transfer (typical of itaconic derivatives). Low molecular weight oligomers are common.
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Copolymerization: Highly effective with electron-deficient monomers (e.g., Methyl Methacrylate, Styrene, Acrylamide). TBIA introduces pH-sensitivity and hydrophobicity into the polymer backbone.
4.2 Structural Evolution in Polymers
The bulky tert-butyl group disrupts polymer chain packing, increasing free volume and potentially raising the glass transition temperature (
Figure 2: Radical polymerization workflow for TBIA incorporation into functional copolymers.
Applications in Research & Development
5.1 pH-Responsive Hydrogels
TBIA is a critical building block for "smart" hydrogels.
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Mechanism: At pH > 4.5, the carboxylic acid deprotonates, causing electrostatic repulsion between chains and swelling the hydrogel.
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Advantage: The tert-butyl group provides a hydrophobic aggregate that acts as a physical crosslink point, tuning the mechanical strength and drug release kinetics.
5.2 Drug Delivery Systems
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Micellar Carriers: Amphiphilic copolymers of TBIA self-assemble into micelles. The hydrophobic tert-butyl core can solubilize poorly water-soluble drugs, while the hydrophilic acid shell ensures stability in blood plasma.
-
Bio-adhesion: The carboxylic acid groups form hydrogen bonds with mucosal surfaces (mucoadhesion), extending the residence time of drug carriers.
5.3 Surface Modification
Used as an adhesion promoter in coatings. The acid group binds to metal substrates (chelation), while the tert-butyl/organic tail compatibilizes with the topcoat resin.
References
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Synthesis and Characterization of Itaconamic Acids
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Polymerization Kinetics & Isomerism
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General Properties of N-Alkyl Itaconamic Acids
- Title: Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality.
- Source: Polymer Chemistry (RSC).
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URL:[Link]
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Structural Data (Analogous Compounds)
